![molecular formula C14H15N5S B4463578 6-phenyl-3-(1-pyrrolidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4463578.png)
6-phenyl-3-(1-pyrrolidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Overview
Description
6-phenyl-3-(1-pyrrolidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 6-phenyl-3-(1-pyrrolidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to act on the GABAergic system in the brain. This compound has been found to enhance GABAergic neurotransmission, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
6-phenyl-3-(1-pyrrolidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have a variety of biochemical and physiological effects. In addition to its anxiolytic and antidepressant effects, this compound has been found to have anti-inflammatory properties. It has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 6-phenyl-3-(1-pyrrolidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its ability to enhance GABAergic neurotransmission. This makes it a useful tool for studying the GABAergic system in the brain. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 6-phenyl-3-(1-pyrrolidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential use in the treatment of Alzheimer's disease. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the glutamatergic system. Additionally, more research is needed to determine the optimal dosage and administration method for this compound in order to minimize its potential toxicity.
Scientific Research Applications
6-phenyl-3-(1-pyrrolidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential use in a variety of scientific research applications. One such application is in the field of neuroscience, where this compound has been found to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective properties.
properties
IUPAC Name |
6-phenyl-3-(pyrrolidin-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5S/c1-2-6-11(7-3-1)13-17-19-12(15-16-14(19)20-13)10-18-8-4-5-9-18/h1-3,6-7H,4-5,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXPWADOGHQBTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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